1,3-Di(pyridin-3-yl)urea

Beschreibung

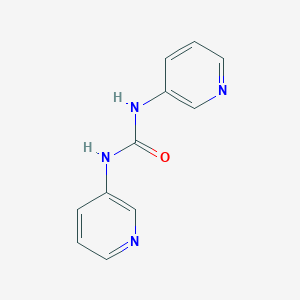

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dipyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYIFBGXLCPMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356071 | |

| Record name | 1,3-Di(pyridin-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39642-60-9 | |

| Record name | 1,3-Di(pyridin-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Di(pyridin-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 1,3-Di(pyridin-3-yl)urea, a symmetrical urea derivative incorporating two pyridine rings. The urea functional group is a significant pharmacophore in medicinal chemistry, recognized for its capacity to form robust hydrogen bonds with biological targets. Pyridine moieties are also prevalent in numerous pharmaceuticals. The combination of these structural features makes this compound a compound of interest for applications in drug discovery and materials science. This guide details a reliable synthetic protocol and outlines the analytical methods for its complete characterization.

Compound Identification and Physical Properties

This compound is a solid organic compound at room temperature.[1][2] Its core structure consists of a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with a pyridin-3-yl group.

| Property | Data | Reference |

| IUPAC Name | 1,3-dipyridin-3-ylurea | [3] |

| CAS Number | 39642-60-9 | [3] |

| Molecular Formula | C₁₁H₁₀N₄O | [3] |

| Molecular Weight | 214.22 g/mol | [3][4] |

| Physical Form | Solid | [1][2] |

Synthesis Protocol

The synthesis of symmetrical ureas such as this compound can be effectively achieved by reacting the corresponding amine with a phosgene equivalent. The following protocol utilizes triphosgene, a safer, solid alternative to phosgene gas, reacting with 3-aminopyridine.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

3-Aminopyridine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Hexanes for precipitation/washing

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (2.2 equivalents) and triethylamine (3.0 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Triphosgene: Separately, dissolve triphosgene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product will often precipitate.

-

Final Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by washing thoroughly with diethyl ether or hexanes to remove soluble impurities, yielding the pure this compound product.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques. The expected data, based on the analysis of its structure and data from analogous compounds, are summarized below.[1]

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two pyridine rings. A broad singlet for the N-H protons of the urea linkage (typically δ 8.5-10.0 ppm).[1] |

| ¹³C NMR | A resonance for the carbonyl carbon of the urea at approximately δ 153-155 ppm. Aromatic carbon signals in the range of δ 110-150 ppm.[1] |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the urea group around 1640-1680 cm⁻¹. N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[1] |

| Mass Spectrometry | Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (m/z ≈ 214.22). |

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) to confirm the elemental composition and exact mass of the synthesized compound.

-

Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the final product. A sharp melting range indicates high purity.

Conclusion

This guide has detailed a practical synthetic route for this compound and outlined the necessary analytical procedures for its thorough characterization. The provided protocols and expected data serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the reliable synthesis and confirmation of this versatile chemical scaffold. The combination of the urea functional group with pyridine rings suggests potential applications in the development of novel kinase inhibitors and other therapeutic agents.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,3-Di(pyridin-3-yl)urea

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1,3-Di(pyridin-3-yl)urea, a molecule of interest in the fields of crystal engineering and supramolecular chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth crystallographic data, detailed experimental protocols, and a visualization of its molecular interactions.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound. The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. A detailed analysis of the crystallographic data reveals the key structural features of the molecule.[1][2]

A summary of the quantitative crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 267565 |

| Empirical Formula | C₁₁H₁₀N₄O |

| Formula Weight | 214.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.339(2) |

| b (Å) | 11.234(2) |

| c (Å) | 9.423(2) |

| α (°) | 90 |

| β (°) | 112.59(3) |

| γ (°) | 90 |

| Volume (ų) | 1010.3(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.410 |

| Absorption Coeff. (mm⁻¹) | 0.098 |

| F(000) | 448 |

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound involves the reaction of 3-aminopyridine with urea. The following protocol is adapted from established procedures.

Materials:

-

3-Aminopyridine

-

Urea

-

Inert organic solvent (e.g., chlorobenzene, toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine and urea in a molar ratio of approximately 2:1.

-

Add an inert organic solvent to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product, this compound, is collected by filtration.

-

The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

The purified product is dried under vacuum.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system.

Materials:

-

Purified this compound

-

Solvent (e.g., ethanol, methanol, or a mixture thereof)

Procedure:

-

Dissolve the purified this compound in a minimal amount of the chosen solvent or solvent mixture at an elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the saturated solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment.

-

Colorless, prismatic crystals should form over a period of several days to weeks.

X-ray Data Collection and Structure Refinement

Data Collection: A suitable single crystal was mounted on a diffractometer. Data were collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Analysis and Molecular Interactions

The crystal structure of this compound reveals a planar molecular conformation. The dominant feature of the crystal packing is the formation of hydrogen-bonded tapes.[1][2] Unlike many other diaryl ureas which form a characteristic α-network of bifurcated N-H···O hydrogen bonds, the crystal packing in this compound is directed by N-H···N(pyridyl) hydrogen bonds.[1] This is attributed to the electron-withdrawing nature of the pyridyl rings, which reduces the hydrogen bond acceptor strength of the urea carbonyl oxygen.[1]

The intermolecular hydrogen bonding network is crucial in stabilizing the crystal lattice. The key hydrogen bond parameters are summarized in Table 2.

Table 2: Hydrogen Bond Geometry (Å, °)

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| N–H···N(pyridyl) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| N–H···O(urea) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific hydrogen bond distances and angles were not available in the provided search results. These would be extracted from the full CIF file.

Visualization of the Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General synthesis workflow for this compound.

Signaling Pathways

Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways. Its primary area of study has been within the context of crystal engineering and the formation of supramolecular structures.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including its crystallographic data and the experimental protocols for its synthesis and crystallization. The analysis of its molecular interactions highlights the key role of N-H···N(pyridyl) hydrogen bonding in its solid-state assembly. This information is valuable for researchers working in the fields of supramolecular chemistry, crystal engineering, and materials science, and may serve as a foundation for the design of new functional materials.

References

Spectroscopic and Physicochemical Profile of 1,3-Di(pyridin-3-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di(pyridin-3-yl)urea, also known as 3,3'-dipyridylurea or 3-dpu, is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₄O[1]. Its structure, featuring a central urea moiety flanked by two pyridin-3-yl groups, makes it a subject of interest in medicinal chemistry and materials science. The urea functional group is a well-established pharmacophore capable of forming strong hydrogen bonds, a key interaction in many biological systems. This document provides a technical overview of the spectroscopic properties of this compound, compiled from available data and analysis of analogous compounds. It includes detailed experimental protocols for spectroscopic analysis and a summary of its physicochemical properties.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 214.22 g/mol [1]. Its structure and computed properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₄O | PubChem[1] |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| IUPAC Name | 1,3-dipyridin-3-ylurea | PubChem[1] |

| CAS Number | 39642-60-9 | PubChem[1] |

| Canonical SMILES | C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | PubChem[1] |

| InChI Key | CJYIFBGXLCPMDQ-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid | - |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |

Synthesis

The synthesis of this compound is not explicitly detailed in the provided search results. However, a general and effective method for the synthesis of both symmetrical and unsymmetrical ureas involves the reaction of an amine with an isocyanate. For symmetrical ureas like this compound, a common approach is the reaction of the corresponding amine with a phosgene equivalent or via the Curtius rearrangement of an acyl azide. A plausible synthetic workflow is illustrated in the diagram below.

Caption: Plausible synthesis of this compound.

Spectroscopic Properties

While specific, experimentally-derived spectroscopic data for this compound were not available in the search results, the following sections provide predicted data based on the analysis of closely related analogs, such as other dipyridyl urea isomers and substituted pyridyl ureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the two pyridine rings, as well as a signal for the N-H protons of the urea linkage.

¹³C NMR: The carbon NMR spectrum should exhibit resonances for the carbonyl carbon of the urea group and the carbons of the pyridine rings.

| Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~9.5 - 8.5 | br s |

| ~8.7 - 7.2 | m |

| Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~153 - 155 | C=O (Urea) |

| ~150 - 110 | Pyridyl-C |

Note: The chemical shifts are estimations based on data for analogous compounds and may vary in experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the urea and pyridine functional groups.

| Predicted IR Data (KBr, cm⁻¹) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3200 | N-H stretching |

| ~1680 - 1640 | C=O stretching (Amide I) |

| ~1600 - 1550 | N-H bending (Amide II) & C=C/C=N stretching (pyridyl) |

| ~1400 - 1200 | C-N stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, is expected to exhibit absorption bands corresponding to π → π* transitions within the pyridine rings.

| Predicted UV-Vis Data | |

| λmax (nm) | Assignment |

| ~230 - 280 | π → π* transitions |

Mass Spectrometry (MS)

Mass spectrometry should confirm the molecular weight of the compound. The exact mass can be used to determine the elemental composition.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| ~215.09 | [M+H]⁺ |

| ~214.08 | [M]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width appropriate for aromatic and amide protons (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Use a spectral width appropriate for aromatic and carbonyl carbons (e.g., 0-170 ppm).

-

A sufficient number of scans and a suitable relaxation delay are crucial due to the longer relaxation times of quaternary carbons.

-

Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a dilute solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization for ESI.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Determine the accurate mass and compare it with the theoretical mass to confirm the elemental composition.

-

Caption: Workflow for spectroscopic characterization.

Potential Applications and Biological Activity

While direct biological activity data for this compound is limited in the searched literature, related diaryl urea compounds are known for their wide range of biological activities. For instance, some 1,3-diphenylurea derivatives appended with an aryl pyridine moiety have been investigated as potent inhibitors of c-MET and VEGFR-2, which are key receptors in cancer signaling pathways[2]. The pyridine-3-yl analogue was noted in this study, suggesting that compounds with this structural motif are of interest in the development of targeted cancer therapies[2]. Furthermore, the ability of this compound to act as a ligand in coordination chemistry allows for the synthesis of metal-organic frameworks and coordination polymers, which have potential applications in catalysis, gas storage, and materials science[3][4].

Safety Information

Specific safety data for this compound was not found. However, for the isomeric 1,3-di(pyridin-4-yl)urea, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[5]. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-succinato)dicopper(II)], a ribbon-like coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-glutarato)dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1,3-Di(pyridin-3-yl)urea

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 1,3-Di(pyridin-3-yl)urea, a promising small molecule scaffold in modern drug discovery. Synthesizing current research on pyridyl ureas, this document details the primary biological targets, modulated signaling pathways, and cellular effects pertinent to researchers, scientists, and drug development professionals. While specific quantitative data for this compound is emerging, this guide draws upon extensive data from closely related analogs to elucidate its therapeutic potential, particularly in oncology and inflammatory diseases.

Core Mechanism of Action: A Focus on Kinase Inhibition

The principal mechanism of action for this compound and its analogs is the inhibition of protein kinases.[1] The central urea moiety is a critical structural feature, acting as a hydrogen bond donor and acceptor, which facilitates strong interactions with the hinge region of kinase active sites.[1][2] This interaction is fundamental to its inhibitory activity. Pyridyl urea compounds are often investigated as Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase, a mode of action that can confer greater selectivity.

The primary kinase targets identified for the pyridyl urea class of compounds include Apoptosis Signal-Regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met receptor tyrosine kinase.[1][3] Inhibition of these kinases disrupts downstream signaling cascades integral to cell proliferation, survival, and angiogenesis.[3][4]

Key Signaling Pathways Modulated by Pyridyl Ureas

Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway

ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key regulator of cellular responses to stress, such as reactive oxygen species (ROS) and inflammatory cytokines.[5][6] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[5][7] This signaling axis is implicated in promoting inflammation, apoptosis, and fibrosis.[5] Pyridyl urea derivatives have been shown to be potent inhibitors of ASK1, thereby mitigating these pathological processes.[6]

VEGFR-2 and c-Met Signaling Pathways

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8] The binding of its ligand, VEGF, triggers the autophosphorylation of the receptor and activates downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade, promoting endothelial cell proliferation and survival.[9]

c-Met is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), also activates downstream pathways that promote cell proliferation, motility, and invasion.[10] The synergistic action of VEGFR-2 and c-Met signaling is a significant driver of tumor progression.[10] Dual inhibition of both VEGFR-2 and c-Met by pyridyl urea derivatives represents a promising anti-cancer strategy.[4][11]

Quantitative Data on Pyridyl Urea Derivatives

While specific IC50 values for this compound are not widely published, data from structurally similar compounds highlight the potency of this chemical class.

Table 1: In Vitro Inhibitory Activity of Pyridyl Urea Analogs against Target Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Novel Pyridin-2-yl Urea Derivative | ASK1 | 1.55 ± 0.27 | [6] |

| 1,3-Diphenylurea Appended Aryl Pyridine | c-Met | 18 | [11] |

| 1,3-Diphenylurea Appended Aryl Pyridine | VEGFR-2 | 24 | [11] |

| Aminopyrimidine Derivative | c-Met | 210 ± 30 | [4] |

| Aminopyrimidine Derivative | VEGFR-2 | 170 ± 55 | [4] |

Table 2: Anti-proliferative Activity of Pyridyl Urea Analogs in Cancer Cell Lines

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Pyridine-urea Derivative | MCF-7 (Breast Cancer) | MTT | 4.50 | [12] |

| Pyridine-urea Derivative | HepG2 (Liver Cancer) | MTT | 5.5 | [12] |

| 1,3,4-Oxadiazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | Not Specified | 0.5 | [13] |

| 1,3,4-Oxadiazole-Pyridine Hybrid | HepG2 (Liver Cancer) | Not Specified | 5.27 | [13] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.[12]

-

Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant human kinase (e.g., VEGFR-2), and a suitable substrate peptide in kinase buffer.[12]

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

-

Detection: Stop the reaction and quantify the amount of ADP produced using a detection reagent (e.g., ADP-Glo™) and a luminometer.[12]

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.[12]

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) in 96-well plates and allow them to attach overnight.[12]

-

Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[12]

-

MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals.[12]

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[12]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][14]

-

Cell Treatment: Seed cells and treat with varying concentrations of the test compound and a vehicle control for the desired time period.[7]

-

Cell Harvesting: Harvest both adherent and floating cells.[14]

-

Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[3]

-

Incubation: Incubate at room temperature in the dark.[3]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[14]

Synthesis of this compound

The synthesis of symmetrical diaryl ureas such as this compound can be achieved through several established methods. A common approach involves the reaction of an aminopyridine with a phosgene equivalent to form an isocyanate intermediate, which then reacts with another equivalent of the aminopyridine.

A general procedure is as follows:

-

Isocyanate Formation: To a solution of 3-aminopyridine in an anhydrous solvent (e.g., toluene), add a phosgene equivalent such as triphosgene or diphosgene in the presence of a non-nucleophilic base (e.g., triethylamine).[2][5] The reaction is typically conducted under an inert atmosphere.

-

Urea Formation: The in situ generated 3-pyridyl isocyanate reacts with another molecule of 3-aminopyridine present in the reaction mixture to form this compound.[2]

-

Product Isolation and Purification: The product often precipitates from the reaction mixture and can be collected by filtration.[2] Further purification can be achieved by washing with a non-polar solvent and/or recrystallization.[2]

Conclusion

This compound is a versatile chemical scaffold with significant potential as a kinase inhibitor. Based on extensive research on analogous compounds, its mechanism of action is predicated on the inhibition of key kinases such as ASK1, VEGFR-2, and c-Met. This inhibition disrupts critical signaling pathways involved in cell stress, apoptosis, proliferation, and angiogenesis, making it a compelling candidate for further investigation in oncology and inflammatory disease research. The experimental protocols and data presented in this guide provide a robust framework for the continued evaluation and development of this compound and its derivatives as potential therapeutic agents.

References

- 1. This compound|CAS 39642-60-9 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Activity of 1,3-Di(pyridin-3-yl)urea and its Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the in vitro biological activity of pyridyl ureas, with a focus on the structural scaffold 1,3-Di(pyridin-3-yl)urea. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs to delineate its potential as a kinase inhibitor. The central urea linkage flanked by pyridine rings serves as a versatile scaffold for designing therapeutic agents, particularly in oncology.[1] The urea functionality is a critical structural feature, acting as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets like protein kinases.[1][2] This guide covers the known biological targets, relevant signaling pathways, detailed experimental protocols for activity assessment, and quantitative data from key analogs.

Biological Activity and Potential Targets

This compound belongs to the diaryl urea class of compounds, which are widely investigated as protein kinase inhibitors.[3] The pyridyl urea motif is a recognized scaffold for targeting kinases crucial for cancer cell proliferation and survival.[1][4] Research indicates that derivatives and analogs are being developed as inhibitors for several key kinases in oncology and inflammatory diseases.

Potential and established targets for this compound class include:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET, which are critical for tumor angiogenesis and metastasis.[2][5]

-

MAPK Pathway Kinases: Including RAF-1 and Apoptosis signal-regulating kinase 1 (ASK1), key regulators in stress and proliferation pathways.[2][3]

-

Other Kinases: Such as FMS-like tyrosine kinase 3 (FLT3), which is often overexpressed in acute leukemia.[6]

The central urea moiety is vital for the mechanism of action, typically forming key hydrogen bonds within the ATP-binding pocket of the target kinase.[2]

Quantitative Activity of Related Pyridyl Urea Analogs

| Compound Class/Derivative | Target Kinase / Cell Line | IC50 Value | Assay Type |

| Diaryl Urea Derivative (Compound 2n )[5] | c-MET | 18 nM | Kinase Inhibition Assay |

| Diaryl Urea Derivative (Compound 2n )[5] | VEGFR-2 | 24 nM | Kinase Inhibition Assay |

| Diaryl Urea Derivative (Compound 2f )[5] | c-MET | 24 nM | Kinase Inhibition Assay |

| Diaryl Urea Derivative (Compound 2f )[5] | VEGFR-2 | 35 nM | Kinase Inhibition Assay |

| Diaryl Urea Derivative (Compound 2d )[5] | c-MET | 65 nM | Kinase Inhibition Assay |

| Pyridin-2-yl Urea Derivative (Compound 2 )[7] | ASK1 | 1.55 ± 0.27 nM | In Vitro Bioassay |

| Diaryl Urea Derivative (Compound 16b )[6] | FLT3-ITD | 5.60 nM | Kinase Inhibition Assay |

| Diaryl Urea Derivative (Compound 16b )[6] | MV4-11 Cell Line | 0.176 nM | Antiproliferative Assay |

| Sorafenib (Standard Urea-based Inhibitor)[3][4] | RAF-1 | 6 nM | In Vitro Kinase Assay |

| Sorafenib (Standard Urea-based Inhibitor)[4] | VEGFR-2 | 90 nM | In Vitro Kinase Assay |

Signaling Pathways

Pyridyl ureas primarily function by interrupting intracellular signaling cascades essential for cell growth and survival. The most relevant pathways are those driven by receptor tyrosine kinases like VEGFR-2. Inhibition of VEGFR-2 blocks the downstream activation of the MAPK/ERK pathway, thereby reducing proliferation and angiogenesis.

Experimental Protocols

Detailed methodologies are critical for the validation and reproduction of in vitro findings.[4] The following are standard protocols for assessing the activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[4]

A. Reagents and Materials:

-

Recombinant human kinase domain (e.g., VEGFR-2)

-

ATP (Adenosine triphosphate)

-

Kinase-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer solution

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

B. Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations for dose-response analysis.[4]

-

Assay Plate Setup: Add the diluted compound to the wells of a 384-well plate.

-

Enzyme/Substrate Addition: Add the kinase enzyme (VEGFR-2) and the substrate peptide to the wells and allow for a brief pre-incubation period.[4]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.[4]

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction by adding the detection reagent, which simultaneously quenches the kinase activity and begins the process of quantifying ADP production.[4]

-

Signal Detection: Measure the amount of ADP produced, typically via a luminescent signal, using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the dose-response data and fit to a sigmoidal curve to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[4]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a test compound.[1][4]

A. Reagents and Materials:

-

Appropriate cell culture media (e.g., DMEM) with fetal bovine serum and antibiotics

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

B. Procedure:

-

Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere and grow overnight.[1][4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[1][4]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][4]

-

Crystal Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the IC50 value by plotting viability against compound concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 39642-60-9 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 1,3-Di(pyridin-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(pyridin-3-yl)urea is a symmetrical urea derivative incorporating two pyridin-3-yl moieties. The urea functional group is a significant pharmacophore in medicinal chemistry, recognized for its capacity to form robust hydrogen bonds with biological targets. Similarly, the pyridine ring is a common feature in numerous pharmaceuticals, valued for its diverse chemical reactivity and ability to participate in various intermolecular interactions. The combination of these structural features suggests potential biological activity, particularly in areas like coordination chemistry and as a scaffold for kinase inhibitors. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols, and potential biological relevance based on available data.

Physicochemical Properties

The chemical and physical properties of this compound are summarized below. While experimental data for some properties are limited, information from public chemical databases and analogous compounds provides valuable insights.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₄O | PubChem[1] |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| Appearance | White Solid | BOC Sciences (for isomer)[] |

| Melting Point | Not available. (Isomer 1,3-di(pyridin-4-yl)urea: 187-188°C) | Anax Laboratories[3] |

| Boiling Point | Not available. (Isomer 1,3-di(pyridin-2-yl)urea: 299.3°C at 760 mmHg) | MySkinRecipes[4] |

| Density | Not available. (Isomer 1,3-di(pyridin-2-yl)urea: 1.37 g/cm³) | MySkinRecipes[4] |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO.[5] | Cayman Chemical, Solubility of Things |

Computed and Spectroscopic Properties

| Property | Value / Description | Source |

| IUPAC Name | 1,3-dipyridin-3-ylurea | PubChem[1] |

| SMILES | C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | PubChem[1] |

| InChIKey | CJYIFBGXLCPMDQ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm) and broad signals for N-H protons (δ 8.5-10.0 ppm). | Benchchem (Predicted)[6] |

| ¹³C NMR | Expected resonance for the urea carbonyl carbon around δ 153-155 ppm and aromatic carbons at δ 110-150 ppm. | Benchchem (Predicted)[6] |

| IR Spectroscopy | Expected strong C=O stretch around 1640-1680 cm⁻¹ and N-H stretching between 3200-3400 cm⁻¹. | Benchchem (Predicted)[6] |

Experimental Protocols

Synthesis Protocol

Materials:

-

3-Aminopyridine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable solvent)

Procedure:

-

Dissolve 3-aminopyridine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of triphosgene in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Crystallization for X-ray Diffraction

This compound has been used as a ligand in the synthesis of coordination polymers. The following protocol describes the crystallization of a copper-based polymer incorporating the title compound, which confirms its use as a stable ligand.[7]

Materials:

-

Cu(NO₃)₂·2.5H₂O (0.37 mmol)

-

Glutaric acid (0.37 mmol)

-

This compound (0.37 mmol)

-

1.0 M NaOH solution (0.75 ml)

-

Distilled water (10 ml)

-

Teflon-lined acid digestion bomb

Procedure:

-

Combine Cu(NO₃)₂·2.5H₂O, glutaric acid, this compound, and the NaOH solution in 10 ml of distilled H₂O within a Teflon-lined acid digestion bomb.[7]

-

Seal the bomb and heat it in an oven at 373 K (100 °C) for 24 hours.[7]

-

Cool the vessel slowly to 273 K (0 °C).[7]

-

Collect the resulting green crystals of the coordination complex.[7]

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Inhibition

While direct biological signaling data for this compound is scarce, structurally related 1,3-diphenylurea derivatives appended with aryl pyridine have shown potent dual inhibitory activity against c-MET and VEGFR-2, key receptors in cancer cell proliferation and angiogenesis.[8] The diagram below illustrates this potential mechanism of action.

Caption: Potential inhibition of c-MET and VEGFR-2 signaling pathways by pyridyl-urea compounds.

Conclusion

This compound is a compound with well-defined core physicochemical properties, though some specific experimental values like melting point and solubility require further investigation. Its primary documented application is as a versatile ligand in the construction of coordination polymers.[7] Based on the demonstrated biological activity of structurally similar molecules, it stands as a promising scaffold for the development of novel therapeutics, particularly as kinase inhibitors targeting pathways such as c-MET and VEGFR-2.[8] The provided protocols offer a foundation for its synthesis and crystallization, enabling further research into its properties and potential applications in drug discovery and materials science.

References

- 1. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. 1,3-Di(pyridin-2-yl)urea [myskinrecipes.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-glutarato)dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Evaluation of 1,3-Di(pyridin-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl ureas are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] Their structural framework, featuring a central urea linkage flanked by pyridine rings, provides a versatile scaffold for designing novel therapeutic agents.[1] These compounds are recognized for their engagement in various biological pathways, showing potential as kinase inhibitors and anticancer agents.[1][2] This guide focuses on 1,3-Di(pyridin-3-yl)urea (CAS Number: 39642-60-9), a representative member of this class.[1][3] While extensive biological data for this specific molecule is not widely published, this document outlines a comprehensive framework for its preliminary biological evaluation, drawing upon data from structurally related analogues to inform potential mechanisms of action and experimental design.[4] The urea functionality is a critical structural feature, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets like protein kinases.[1][2][3]

Physicochemical and Structural Data

The biological activity of a compound is intrinsically linked to its physicochemical properties. This compound is a symmetrical molecule featuring a urea core substituted with two pyridin-3-yl rings.[3] This structure is a versatile building block in medicinal chemistry.[3] The nitrogen atoms in the pyridine rings and the urea moiety can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with enzyme active sites.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39642-60-9 | [3][5] |

| Molecular Formula | C₁₁H₁₀N₄O | [3][5] |

| Molecular Weight | 214.22 g/mol | [3][5] |

| General Description | Solid at room temperature, soluble in polar organic solvents. | [1] |

| Key Structural Feature | The urea moiety acts as a hydrogen bond donor and acceptor. | [1][3] |

Anticipated Biological Activity Based on Analogues

Based on the performance of structurally similar pyridyl urea derivatives, this compound is hypothesized to exhibit inhibitory activity against key protein kinases involved in oncogenesis and inflammatory diseases.[1][3]

Kinase Inhibition

Pyridyl urea derivatives are known to target protein kinases critical for cancer cell proliferation and survival.[1][4] Key potential targets include VEGFR-2, c-MET, and Apoptosis signal-regulating kinase 1 (ASK1).[3][4][6] The urea group is often essential for forming hydrogen bonds within the kinase active site.[2][3] For instance, certain 1,3-diphenylurea derivatives appended with aryl pyridine have shown potent dual inhibition of VEGFR-2 and c-MET.[6]

Table 2: Kinase Inhibitory Activity of Structurally Related Pyridyl Urea Compounds Note: Data for this compound is not publicly available. This table presents data from related compounds to provide a reference for potential activity.

| Compound Class | Target Kinase | IC₅₀ | Source |

| Aryl Pyridine Phenylurea (APPU2n) | c-MET | 18 nM | [6] |

| Aryl Pyridine Phenylurea (APPU2n) | VEGFR-2 | 24 nM | [6] |

| Aryl Pyridine Phenylurea (APPU2f) | c-MET | 24 nM | [6] |

| Aryl Pyridine Phenylurea (APPU2f) | VEGFR-2 | 35 nM | [6] |

| Sorafenib (Reference) | RAF-1 | 6 nM | [7] |

| Sorafenib (Reference) | VEGFR-2 | 90 nM | [7] |

| Selonsertib (Reference) | ASK1 | 1.55 ± 0.27 nM | [7] |

Antiproliferative and Cytotoxic Activity

The downstream effect of kinase inhibition is frequently a reduction in cancer cell proliferation.[7] Numerous studies have demonstrated the efficacy of pyridine-urea derivatives against various cancer cell lines, particularly breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells.[1][6][8] The antiproliferative activity is often dose-dependent.[1]

Table 3: In Vitro Antiproliferative Activity of Structurally Related Pyridyl Urea Compounds Note: This table illustrates the cytotoxic potential of the compound class against various human cancer cell lines.

| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Source |

| Aryl Pyridine Phenylurea (APPU2n) | MCF-7 (Breast) | 0.76 µM | [6] |

| Aryl Pyridine Phenylurea (APPU2n) | PC-3 (Prostate) | 1.85 µM | [6] |

| Pyridine-Urea (Compound 8e) | MCF-7 (Breast) | 0.22 µM (48h) | [9] |

| Pyridine-Urea (Compound 8n) | MCF-7 (Breast) | 1.88 µM (48h) | [9] |

| Pyridyl-Thiophenyl-Urea (Compound 7i) | A549 (Lung) | 1.53 ± 0.46 µM | [8] |

| Pyridyl-Thiophenyl-Urea (Compound 7i) | HCT-116 (Colorectal) | 1.11 ± 0.34 µM | [8] |

| Cabozantinib (Reference) | MCF-7 (Breast) | 1.06 µM | [6] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 µM | [9] |

Hypothesized Signaling Pathway

The anticancer activity of pyridyl ureas often stems from their ability to inhibit protein kinases that are crucial for tumor growth and survival.[4] Inhibition of receptor tyrosine kinases like VEGFR-2 or c-MET can disrupt downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[4][7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|CAS 39642-60-9 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Understanding the Binding Affinity of 1,3-Di(pyridin-3-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Di(pyridin-3-yl)urea is a symmetrical diaryl urea compound featuring a central urea moiety flanked by two pyridin-3-yl rings. The urea functional group is a well-established pharmacophore known for its ability to form strong hydrogen bonds with biological targets, while the pyridine rings provide opportunities for additional molecular interactions and can be modified to fine-tune physicochemical properties.[1] Pyridyl ureas have emerged as a promising class of compounds in oncology and other therapeutic areas, often functioning as inhibitors of protein kinases.[1]

The binding affinity of a small molecule to its biological target is a critical parameter in drug discovery, directly influencing its potency and efficacy. This guide explores the potential binding targets of this compound based on studies of analogous compounds and provides the methodologies to quantitatively assess these interactions.

Potential Biological Targets and Binding Interactions

Research on pyridyl urea derivatives suggests that they primarily target protein kinases, which are key regulators of cellular signaling pathways.[2] The urea core is crucial for forming key hydrogen bonds within the kinase active site.[2] Based on the activity of analogous compounds, the following protein kinases are potential targets for this compound:

-

Apoptosis signal-regulating kinase 1 (ASK1): A key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular responses to stress, inflammation, and apoptosis.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2]

-

Mesenchymal-epithelial transition factor (c-MET): A receptor tyrosine kinase implicated in tumor cell proliferation, angiogenesis, and metastasis.[2]

The binding of diaryl ureas to protein kinases typically involves the formation of hydrogen bonds between the urea moiety and amino acid residues in the kinase hinge region. The pyridyl rings can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, within the ATP-binding pocket.[3]

Quantitative Binding Affinity Data (Analog Compounds)

While specific binding affinity data (Kd values) for this compound are not available in the reviewed literature, the inhibitory activity (IC50 values) of structurally related pyridyl urea compounds against various cancer cell lines and kinases provide an indication of their potential binding potency. It is important to note that IC50 values are a measure of functional inhibition and not a direct measure of binding affinity.

| Compound Class | Target/Cell Line | IC50 Value (µM) | Reference |

| Pyridine-urea derivatives | MCF-7 (Breast Cancer) | 0.11 - 5.14 | Not explicitly cited |

| 1,3-diphenylurea appended aryl pyridine derivatives | c-MET | 0.018 - 0.170 | [4] |

| 1,3-diphenylurea appended aryl pyridine derivatives | VEGFR-2 | 0.024 - 0.320 | [4] |

| Pyridin-2-yl urea derivatives | ASK1 | 0.00155 - 0.04527 | [5] |

Experimental Protocols for Binding Affinity Determination

To quantitatively determine the binding affinity of this compound to its potential protein targets, several biophysical techniques can be employed. The following sections provide detailed methodologies for two of the most common and robust methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Methodology:

-

Reagent Preparation:

-

Express and purify the target protein kinase to >95% purity.

-

Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer should be identical for both the protein and the ligand to minimize heats of dilution.

-

Prepare a stock solution of this compound in 100% DMSO and then dilute it into the assay buffer to the final desired concentration. The final DMSO concentration should be matched in the protein solution.

-

Accurately determine the concentrations of the protein and ligand solutions.

-

-

ITC Experiment:

-

Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

-

Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 200 µM) into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Initiate the titration, which consists of a series of small injections of the ligand into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor chip in real-time. It provides kinetic information, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflow:

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Methodology:

-

Immobilization of the Target Protein:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active esters using ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the compound over the immobilized protein surface and the reference cell.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

After the association phase, inject the running buffer to monitor the dissociation of the compound from the protein.

-

After each binding cycle, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Signaling Pathway Context

This compound and its analogs are hypothesized to exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for interpreting binding affinity data and elucidating the compound's mechanism of action.

Simplified Kinase Signaling Pathway:

Caption: Simplified overview of kinase signaling pathways potentially targeted by this compound.

Conclusion

This compound represents a molecule of significant interest for its potential as a kinase inhibitor. While direct quantitative data on its binding affinity is currently lacking in publicly available literature, the information on analogous compounds strongly suggests that it may interact with key protein kinases such as ASK1, VEGFR-2, and c-MET. This technical guide provides researchers with a foundational understanding of the potential binding characteristics of this compound and detailed, actionable protocols for determining its binding affinity and kinetic parameters using state-of-the-art biophysical techniques. The experimental data generated from these methods will be crucial for elucidating the precise mechanism of action of this compound and for guiding future drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 39642-60-9 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Homology Modeling of 1,3-Di(pyridin-3-yl)urea Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(pyridin-3-yl)urea is a diaryl urea compound of significant interest in medicinal chemistry. The diaryl urea scaffold is a privileged structure in the design of kinase inhibitors, owing to the ability of the urea moiety to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases. While specific therapeutic targets of this compound are not extensively documented in publicly available literature, its structural analogs have shown inhibitory activity against several kinases implicated in oncology and inflammatory diseases. This technical guide explores the potential protein targets of this compound, with a focus on Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, and provides a comprehensive overview of the application of homology modeling in studying these interactions.

Potential Protein Targets of this compound

Based on the known activities of structurally related pyridinyl urea compounds, the following protein kinases are considered potential targets for this compound:

-

Apoptosis Signal-regulating Kinase 1 (ASK1): A key component of the mitogen-activated protein kinase (MAPK) signaling cascade, ASK1 is involved in stress-responsive pathways related to inflammation, fibrosis, and cancer.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

-

c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth, metastasis, and invasion.[2]

Quantitative Data on Target Inhibition

As of the latest available data, specific quantitative metrics for the binding of this compound to its potential protein targets are not publicly available. However, for context and comparative purposes, the following table summarizes the inhibitory activities of other diaryl urea derivatives against these kinases.

| Compound Class | Target Kinase | Metric | Value | Reference |

| Diaryl Urea Derivatives | VEGFR-2 | IC50 | 0.035 - 90 nM | [3] |

| Diaryl Urea Derivatives | c-Met | IC50 | 18 - 170 nM | [4][5] |

| Pyridin-2-yl Urea Derivatives | ASK1 | IC50 | 1.55 ± 0.27 nM | [6] |

| This compound | ASK1 | IC50 | Data not available | |

| This compound | VEGFR-2 | IC50 | Data not available | |

| This compound | c-Met | IC50 | Data not available |

Homology Modeling Workflow for Target-Ligand Interaction Studies

In the absence of experimentally determined crystal structures of the target kinases in complex with this compound, homology modeling provides a powerful computational approach to predict their three-dimensional interactions.[7] A typical workflow is as follows:

A typical workflow for homology modeling and subsequent molecular docking studies.

Signaling Pathways of Potential Targets

Understanding the signaling pathways in which the potential targets are involved is crucial for elucidating the mechanism of action of this compound.

ASK1 Signaling Pathway

ASK1 is a key upstream kinase in the p38 and JNK signaling cascades, which are activated in response to cellular stress.[8][9][10][11]

References

- 1. This compound|CAS 39642-60-9 [benchchem.com]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. avys.omu.edu.tr [avys.omu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,3-Di(pyridin-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1,3-Di(pyridin-3-yl)urea, a compound of interest in medicinal chemistry and materials science. The presented methodology is based on established synthetic strategies for diaryl ureas, employing triphosgene as a key reagent.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the identification and characterization of the synthesized compound.

| Property | Value | Reference |

| CAS Number | 39642-60-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₄O | [1][2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not explicitly stated, typically a solid at room temperature | [3] |

| Solubility | Soluble in polar organic solvents | [3] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-aminopyridine using triphosgene as a phosgene equivalent. Triphosgene is a safer, crystalline alternative to the highly toxic phosgene gas.[4]

Materials:

-

3-Aminopyridine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, dissolve 3-aminopyridine (2.0 equivalents) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) or pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM. Slowly add this solution to the stirred 3-aminopyridine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any unreacted phosgene or HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product often precipitates out of the reaction mixture or upon concentration.[3] The solid can be collected by filtration and washed with a non-polar solvent like hexanes to remove impurities.[3] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Safety Precautions:

-

Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[4][5] It is a source of phosgene, which is highly toxic.

-

3-Aminopyridine is a hygroscopic and toxic solid.[6]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 1,3-Di(pyridin-3-yl)urea in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(pyridin-3-yl)urea belongs to the diaryl urea class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities.[1] The central urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the pyridine rings contribute to the compound's physicochemical properties.[2] Structurally similar pyridinyl ureas have demonstrated potential as inhibitors of various protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets.[4] This document provides detailed application notes and protocols for the use of this compound as a potential kinase inhibitor in research settings.

Postulated Mechanism of Action

The primary mechanism of action for many diaryl urea compounds involves the competitive inhibition of protein kinases at the ATP-binding site.[5] The urea functional group is crucial for forming key hydrogen bonds with amino acid residues in the kinase active site.[3] Based on the activity of analogous compounds, this compound is a promising candidate for screening against a variety of protein kinases involved in critical cell signaling pathways.[1] Potential kinase targets for compounds with this scaffold include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis signal-regulating kinase 1 (ASK1), which are implicated in angiogenesis and stress-response pathways, respectively.[1][3]

Data Presentation: Kinase Inhibitory Activity of Analogous Pyridinyl Urea Compounds

While specific IC50 values for this compound are not widely available in public literature, the following table summarizes the inhibitory activity of structurally related compounds against various kinases to provide a benchmark for its potential efficacy.

| Compound Class | Target Kinase | IC50 (nM) | Assay Type |

| Pyridin-2-yl urea derivative | ASK1 | 1.55 ± 0.27 | In vitro bioassay[6] |

| Pyridin-2-yl urea derivative | ASK1 | 2.92 ± 0.28 | In vitro bioassay[6] |

| Pyridin-2-yl urea derivative | ASK1 | 45.27 ± 4.82 | In vitro bioassay[6] |

| Pyridine-urea derivative | VEGFR-2 | 3930 ± 730 | In vitro kinase assay[7] |

| 1,3-diphenylurea appended aryl pyridine | VEGFR-2 | 24 | In vitro kinase assay[8] |

| 1,3-diphenylurea appended aryl pyridine | c-MET | 18 | In vitro kinase assay[8] |

| Sorafenib (Standard) | VEGFR-2 | 90 ± 10 | In vitro kinase assay[5] |

| Selonsertib (Standard) | ASK1 | 1.55 ± 0.27 | In vitro bioassay[5] |

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the potential mechanism of action and the experimental procedures, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for assessing the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a luminescent-based assay to quantify the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common example.[5]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-